2-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol
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Overview
Description
- It features a phenolic ring system with a substituted hydrazine group and a long alkyl chain.
- The compound’s structure is characterized by its aromatic phenol moiety and the presence of a hydrazine linkage.
2-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol: .
Preparation Methods
Industrial Production: Information on large-scale industrial production methods is scarce, suggesting that this compound may not be widely produced on an industrial scale.
Chemical Reactions Analysis
Reactivity: As a phenolic compound, it can undergo various chemical reactions
Common Reagents and Conditions: Specific reagents and conditions would depend on the desired reaction. For example
Major Products: The products formed would vary based on the specific reaction conditions.
Scientific Research Applications
Chemistry: This compound’s unique structure may find applications in organic synthesis, ligand design, or catalysis.
Biology: Its potential biological activities (e.g., antimicrobial, antioxidant) warrant investigation.
Medicine: Research could explore its pharmacological properties and potential therapeutic uses.
Industry: If scalable synthesis methods are developed, it could have applications in materials science or specialty chemicals.
Mechanism of Action
- The exact mechanism of action remains speculative due to limited data. Further research is needed to elucidate its interactions with biological targets.
- Potential molecular targets and pathways could involve oxidative stress, enzyme inhibition, or receptor binding.
Comparison with Similar Compounds
- Unfortunately, direct comparisons with similar compounds are challenging due to the scarcity of information on this specific compound.
Similar Compounds: Other phenolic derivatives, hydrazine-containing compounds, or long-chain alkyl-substituted phenols.
Properties
Molecular Formula |
C20H20N8O3 |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
2-[(E)-[[4-(4-nitroanilino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C20H20N8O3/c29-17-6-2-1-5-14(17)13-21-26-19-23-18(24-20(25-19)27-11-3-4-12-27)22-15-7-9-16(10-8-15)28(30)31/h1-2,5-10,13,29H,3-4,11-12H2,(H2,22,23,24,25,26)/b21-13+ |
InChI Key |
CRKNHHCEHWAHGK-FYJGNVAPSA-N |
Isomeric SMILES |
C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=CC=CC=C3O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=CC=CC=C3O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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